3-formylpyridine-2-carboxylic acid hydrochloride
Description
. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is known for its unique chemical structure and properties, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
159755-61-0 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
3-formylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5NO3.ClH/c9-4-5-2-1-3-8-6(5)7(10)11;/h1-4H,(H,10,11);1H |
InChI Key |
SDFCVRAGULEFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C=O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formylpyridine-2-carboxylic acid hydrochloride typically involves the formylation of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar formylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-formylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3-carboxypyridine-2-carboxylic acid
Reduction: 3-hydroxymethylpyridine-2-carboxylic acid
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-formylpyridine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-formylpyridine-2-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a valuable tool in chemical biology for modifying biomolecules and studying their functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-hydroxypyridine-2-carboxylic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and reactivity.
3-aminopyridine-2-carboxylic acid:
Uniqueness
3-formylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a formyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Biological Activity
3-Formylpyridine-2-carboxylic acid hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features allow for various biological activities, making it a subject of research for potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with formyl and carboxylic acid functional groups. The presence of these groups contributes to its reactivity and interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows it to modify biomolecules, which can lead to various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions.
- Antimicrobial Activity : Its structure suggests potential interactions with microbial targets.
- Cytotoxic Effects : Preliminary studies indicate that it may exhibit selective cytotoxicity against certain tumor cell lines.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 3-formylpyridine-2-carboxylic acid, exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against Helicobacter pylori and other bacterial strains .
Case Studies
- Tumor Cell Lines : In vitro studies have demonstrated that pyridine derivatives can selectively induce apoptosis in various human tumor cell lines while sparing normal cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to DNA damage and cell cycle arrest .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit urease activity, which is crucial for the survival of certain pathogens. This inhibition could serve as a therapeutic strategy against infections caused by urease-producing bacteria .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
